2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Synthetic Chemistry Drug Discovery Medicinal Chemistry

2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine features a pre-installed 6-phenyl pharmacophore critical for occupying the hydrophobic back pocket of kinase active sites (EGFR, PI3K, JAK). The dual C2/C4 chlorine atoms enable sequential, regioselective SNAr functionalization—a synthetic vector impossible with mono-halogenated or unsubstituted cores. Bypass low-yielding Suzuki coupling steps; directly engage in late-stage diversification to build focused 2,4,6-trisubstituted screening libraries. Critically, generic substitution with 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) or 4-chloro-6-phenylthieno[3,2-d]pyrimidine (CAS 209853-25-8) is a demonstrated failure mode that eliminates key reactivity or the essential 6-aryl pharmacophore.

Molecular Formula C12H6Cl2N2S
Molecular Weight 281.2 g/mol
CAS No. 36926-41-7
Cat. No. B3189938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine
CAS36926-41-7
Molecular FormulaC12H6Cl2N2S
Molecular Weight281.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C12H6Cl2N2S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H
InChIKeyHVUOYFFUWXEBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine (CAS 36926-41-7) Technical Procurement & Differentiation Profile


2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine (CAS: 36926-41-7) is a halogenated thieno[3,2-d]pyrimidine derivative with a molecular formula of C12H6Cl2N2S and a molecular weight of 281.16 g/mol . It belongs to the thienopyrimidine class, a privileged scaffold extensively utilized in kinase inhibitor drug discovery due to its ability to interact with the ATP-binding pocket [1]. The compound features a fused thiophene-pyrimidine core with chlorine atoms at the 2- and 4-positions and a phenyl group at the 6-position . This specific substitution pattern establishes it as a critical intermediate or chemical probe for constructing biologically active molecules targeting kinases such as EGFR, PI3K, and JAK [2].

Why 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine Cannot Be Simply Replaced by Unsubstituted or Mono-Substituted Thienopyrimidine Analogs


In procurement and assay design, generic substitution of thieno[3,2-d]pyrimidine intermediates is a high-risk failure mode. While the core scaffold is shared across many analogs, the specific substitution pattern dictates both chemical reactivity and biological target engagement [1]. Replacing 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine with the simpler 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) eliminates the 6-phenyl group, a moiety critical for occupying the hydrophobic back pocket of kinase active sites and conferring antiproliferative activity . Conversely, substituting with 4-chloro-6-phenylthieno[3,2-d]pyrimidine (CAS 209853-25-8) removes a key electrophilic site (the 2-chloro group), halving the synthetic vector capacity and potentially leading to a different biological profile or a dead-end intermediate . The specific presence of both chlorine atoms allows for sequential, regioselective functionalization at the 4- and 2-positions, a strategy that is impossible with mono-halogenated or unsubstituted cores and is essential for generating diverse screening libraries [2].

Quantitative Differentiation Evidence for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine Against Closest Analogs


Synthetic Utility: Dual Electrophilic Sites vs. Mono-Halogenated or Unsubstituted Cores

2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine provides two distinct electrophilic centers at positions 2 and 4, enabling regioselective sequential functionalization. In contrast, the closest analog, 4-chloro-6-phenylthieno[3,2-d]pyrimidine, possesses only a single reactive site, severely limiting its utility as a core scaffold for generating diverse compound libraries [1]. The presence of the 6-phenyl group in the target compound also distinguishes it from the simpler 2,4-dichlorothieno[3,2-d]pyrimidine, which lacks this pre-installed pharmacophoric element and requires additional synthetic steps for its introduction .

Synthetic Chemistry Drug Discovery Medicinal Chemistry

Pharmacophoric Advantage: Impact of 6-Phenyl Substitution on Kinase Inhibition

The 6-aryl group is a critical determinant of potency and selectivity in thieno[3,2-d]pyrimidine-based kinase inhibitors. A comparative SAR study demonstrated that 4-anilino-6-aryl thieno[3,2-d]pyrimidines, which incorporate a 6-phenyl or substituted phenyl group, exhibit potent EGFR and microtubule inhibitory activity [1]. Specifically, the presence of a 6-(p-tolyl) group in a related series yielded IC50 values in the single-digit nanomolar range against cancer cell lines, a level of potency unattainable with the unsubstituted 6-H scaffold [2]. The target compound's 6-phenyl group is thus a pre-installed, essential component for achieving high-affinity target engagement.

Kinase Inhibitor Anticancer SAR

Cost & Synthetic Efficiency: Avoiding De Novo Phenyl Introduction

The target compound contains a pre-installed phenyl group at the 6-position. Without this, a user starting from the cheaper 2,4-dichlorothieno[3,2-d]pyrimidine would need to perform a separate cross-coupling step (e.g., Suzuki, Stille) to introduce the 6-aryl moiety [1]. This additional step incurs costs for catalysts (e.g., Pd), ligands, boronic acids, and purification, and adds 1-2 days to the synthesis of each final analog. Furthermore, the 6-position on the thieno[3,2-d]pyrimidine core is less reactive towards direct electrophilic substitution compared to a pre-functionalized intermediate, making de novo introduction challenging and often low-yielding [2].

Process Chemistry Cost of Goods Synthetic Efficiency

Physical Property Differentiation: CLogP and Predicted Lipophilicity

The addition of a phenyl group to the thienopyrimidine core alters key physicochemical parameters relevant to compound progression. Using the comparator 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), the target compound is predicted to have a significantly higher CLogP (calculated LogP), reflecting increased lipophilicity . While not a direct measure of bioactivity, this difference in predicted lipophilicity provides an early indicator that the target compound is more 'lead-like' for targets requiring passive membrane permeability, a property that must be carefully managed in later-stage optimization. The comparator's lower CLogP suggests a different ADME profile that may be less suitable for central nervous system or intracellular kinase targets .

Physicochemical Properties ADME Drug-likeness

High-Value Application Scenarios for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine Based on Differentiation Evidence


Rapid Generation of Focused Kinase Inhibitor Libraries

The dual electrophilic nature of this scaffold makes it ideal for constructing focused libraries of 2,4,6-trisubstituted thieno[3,2-d]pyrimidines. By leveraging sequential SNAr reactions, medicinal chemists can efficiently explore SAR at the 4- and 2-positions while the 6-phenyl group remains a constant, critical pharmacophore [1]. This approach, validated in the development of JAK1 and EGFR inhibitors, drastically reduces synthetic cycle times and accelerates the identification of potent, selective leads [2].

Starting Material for Lead Optimization of EGFR and PI3K Pathway Inhibitors

Given the established role of 6-arylthieno[3,2-d]pyrimidines in targeting the EGFR and PI3K pathways, this compound serves as a direct precursor for synthesizing and optimizing new analogs of known clinical candidates, such as GDC-0941 and its derivatives [1]. Procurement of this specific intermediate allows research groups to bypass early-stage core construction and directly engage in late-stage functionalization, focusing resources on improving potency, selectivity, and drug-like properties [2].

Chemical Probe Development for Kinase Selectivity Profiling

The pre-installed 6-phenyl group is essential for achieving the high-affinity binding required for chemical probe development. As demonstrated in recent studies on JAK1 selectivity, subtle modifications on the 2- and 4-positions of this core can yield compounds with high kinome-wide selectivity [1]. Researchers procuring this building block can rapidly synthesize and screen a panel of analogs to identify selective inhibitors for deconvoluting complex biological pathways or validating new therapeutic targets [2].

Cost-Efficient Scale-Up of Preclinical Candidates

For process chemistry groups, starting from this advanced intermediate eliminates a low-yielding or expensive cross-coupling step (e.g., Suzuki coupling) typically required to introduce the 6-aryl group onto the thienopyrimidine core [1]. This step-saving strategy reduces the overall cost of goods and simplifies the synthetic route for scaling up promising preclinical candidates, making it an economically sound choice for early-stage process development [2].

Quote Request

Request a Quote for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.